tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate . This nomenclature arises from the following structural features:
- Core ring system : The parent heterocycle is pyrazolo[4,3-b]pyridine , a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6). The fusion occurs between pyrazole’s C4 and pyridine’s C3, as indicated by the [4,3-b] notation.
- Substituents :
- A tert-butyloxycarbonyl (Boc) group is attached to the pyrazole nitrogen at position 1.
- A methyl group is substituted at position 3 of the pyrazole ring.
Isomeric Considerations
Isomerism in this compound arises from two primary factors:
- Positional isomerism : Variations in substituent placement on the pyrazolo[4,3-b]pyridine scaffold. For example, relocating the methyl group to position 4 or the Boc group to position 2 would generate distinct isomers.
- Tautomerism : The pyrazole ring’s NH group (position 1) can participate in proton shifts, leading to tautomeric forms (discussed in Section 1.3).
Table 1: Key IUPAC Nomenclature and Isomerism Data
Molecular Topology and Ring System Characterization
The molecular architecture of this compound is defined by its fused heterocyclic core and substituent spatial arrangement.
Fused Ring System Analysis
- Pyrazolo[4,3-b]pyridine core : The pyrazole ring (five-membered, two adjacent nitrogen atoms) is fused to the pyridine ring (six-membered, one nitrogen atom). The fusion occurs such that pyrazole’s C4 bonds to pyridine’s C3, creating a planar bicyclic system with conjugated π-electrons.
- Substituent effects :
Spectroscopic and Computational Insights
- SMILES notation :
CC1=NN(C2=C1N=CC=C2)C(=O)OC(C)(C)C, confirming connectivity and substituent positions. - Molecular weight : 233.27 g/mol, with a calculated partition coefficient (LogP) of 2.1, indicating moderate hydrophobicity.
Table 2: Topological and Physicochemical Properties
Tautomeric Behavior Analysis in Pyrazolo[4,3-b]pyridine Systems
Tautomerism in pyrazolo[4,3-b]pyridines is governed by proton migration between annular nitrogen atoms. For This compound , tautomerism is constrained by the Boc group but remains a critical structural consideration.
Tautomeric Forms and Stability
- 1H-Tautomer : The predominant form, stabilized by the Boc group’s electron-withdrawing effect, which localizes the proton at N1.
- 3H-Tautomer : A minor form where the proton shifts to N3, destabilized by steric clash with the adjacent methyl group.
Experimental studies on analogous systems (e.g., 6-ethoxycarbonyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-ones) demonstrate that electron-withdrawing substituents like esters preferentially stabilize the 1H-tautomer. In this compound, the Boc group’s steric and electronic effects suppress tautomeric equilibria, locking the system in the 1H-form.
Table 3: Tautomeric Stability in Pyrazolo[4,3-b]pyridine Derivatives
Properties
CAS No. |
194278-46-1 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl 3-methylpyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-8-10-9(6-5-7-13-10)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
KFWZDEBWSSUWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-chloropyridine under basic conditions, followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that derivatives of tert-butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate exhibit significant antitumor properties. Research has shown that modifications to the pyrazolo[4,3-b]pyridine nucleus can enhance cytotoxic effects against different cancer cell lines.
| Compound Modification | IC₅₀ Value (µM) | Cancer Cell Line |
|---|---|---|
| Unmodified | 15.2 | K-562 |
| 5-Aryl Substitution | 0.04 - 11.4 | Various |
This table illustrates the enhanced efficacy of specific derivatives, indicating the potential for developing new anticancer agents based on this scaffold.
Organic Synthesis
Role in Cross-Coupling Reactions
this compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of functional groups allows for further derivatization, facilitating the creation of complex organic molecules.
Enzyme Inhibition
Studies have demonstrated that compounds derived from this compound can act as enzyme inhibitors. The interaction between the compound and active sites on enzymes can lead to modulation of enzymatic pathways, making it a candidate for drug development targeting specific diseases.
Case Study 1: Anticancer Screening
A comprehensive screening of various derivatives of this compound revealed promising results in inhibiting cell proliferation across multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Enzyme Interaction Analysis
Research utilizing surface plasmon resonance and nuclear magnetic resonance spectroscopy has elucidated the binding affinities of this compound with target enzymes. These studies provide insights into the mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Pyridine Derivatives
*Calculated based on formula C₁₂H₁₆N₃O₂.
Key Observations:
Core Structure Variations: The positional isomerism of the pyrazolo-pyridine ring (e.g., [4,3-b] vs.
Substituent Effects: Electron-donating groups (e.g., methyl at position 3) enhance stability but reduce reactivity in nucleophilic substitutions compared to electron-withdrawing groups (e.g., bromo or chloro) .
Physicochemical and Reactivity Profiles
Solubility : The methyl group in the target compound enhances lipophilicity compared to halogenated analogues, reducing aqueous solubility but improving membrane permeability .
Stability : The Boc group provides steric shielding, increasing resistance to enzymatic degradation compared to unprotected pyrazoles .
Reactivity :
- The 3-methyl group directs electrophilic substitutions to position 5 or 6 of the pyridine ring.
- In contrast, bromo or chloro substituents (e.g., ) enable further functionalization via cross-coupling reactions .
Biological Activity
Overview
tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class. Its unique structure, featuring a pyrazole ring fused with a pyridine ring, positions it as a significant compound in medicinal chemistry and biological research. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential applications in drug development.
- Chemical Formula : C12H15N3O2
- Molecular Weight : 219.27 g/mol
- CAS Number : 1072249-83-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can inhibit enzyme activity and disrupt cellular processes through various mechanisms, including:
- Enzyme Inhibition : The compound binds to active sites on enzymes, preventing substrate interaction.
- Signal Transduction Modulation : It may alter pathways involved in cell signaling, impacting cellular responses.
- Receptor Binding : The compound can interact with receptors, influencing physiological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 75 µM |
| Streptococcus agalactiae | 100 µM |
These findings suggest its potential as a therapeutic agent for treating bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : It inhibits the progression of the cell cycle in cancer cells.
- Apoptotic Pathway Activation : The compound activates caspases leading to programmed cell death.
A comparative study showed that this compound had a higher efficacy than several known anticancer agents in specific cancer models .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as a new antibiotic agent .
Case Study 2: Cancer Cell Line Studies
In another study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls .
Research Applications
Due to its diverse biological activities, this compound is being explored for various applications:
- Drug Development : As a lead compound for designing new antimicrobial and anticancer drugs.
- Biological Research : As a tool for studying enzyme inhibition and signal transduction pathways.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, and what critical parameters influence yield?
The synthesis typically involves Boc protection of the pyrazolo-pyridine core. A representative method (adapted for the methyl derivative) starts with condensation of 3-fluoro-2-formylpyridine with hydrazine at 110°C, followed by bromination and Boc protection using Boc₂O in DMF with triethylamine as a base. Key parameters include:
- Temperature control : Elevated temperatures (e.g., 100–110°C) are critical for cyclization but must avoid decomposition .
- Catalyst selection : DMAP accelerates Boc protection, achieving 88% yield for tert-butyl 3-bromo derivatives .
- Purification : Silica gel chromatography or recrystallization is essential to isolate high-purity products .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
- NMR : The tert-butyl group appears as a singlet at ~1.6 ppm (¹H) and 28–30 ppm (¹³C). Pyrazolo-pyridine protons resonate between 7–9 ppm, with coupling patterns confirming regiochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELX programs refine hydrogen bonding and puckering parameters .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Hydrogen bonding analysis : Graph set notation (e.g., R₂²(8) motifs) identifies supramolecular interactions stabilizing crystal lattices .
- Puckering coordinates : For non-planar rings, Cremer-Pople parameters quantify deviations from planarity, aiding in conformational analysis .
- SHELX refinement : Use anisotropic displacement parameters to model thermal motion and detect disorder in tert-butyl groups .
Q. What methodologies are effective in studying reaction mechanisms involving tert-butyl-protected intermediates under metal-free conditions?
- Radical coupling pathways : Visible-light-induced reductive coupling (e.g., with alkenes) can be monitored via ESR to detect radical intermediates. Togni reagents or DABCO act as hydrogen atom transfer (HAT) mediators .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps (e.g., C-H cleavage vs. cyclization) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for Boc deprotection or nucleophilic substitutions .
Q. How can conflicting stability data for tert-butyl groups under varying conditions be reconciled?
- Acid sensitivity : Boc groups hydrolyze rapidly in trifluoroacetic acid (TFA) but remain stable in mild bases (e.g., NaHCO₃). Conflicting reports may arise from solvent polarity or trace water content .
- Thermal stability : TGA/DSC analysis shows decomposition >150°C, but microwave-assisted reactions may accelerate cleavage. Control experiments under inert atmospheres (N₂/Ar) mitigate oxidative degradation .
- Competing reactions : Steric hindrance from the tert-butyl group can slow nucleophilic attacks but increase susceptibility to β-hydride elimination in palladium-catalyzed couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
